

# An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

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## Compound of Interest

Compound Name: (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

Cat. No.: B014815

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CAS Number: 1845-25-6

This technical guide provides a comprehensive overview of **(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone**, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a chiral auxiliary.

## Physicochemical Properties

**(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone** is a white to off-white solid with a characteristic pine-like scent.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1845-25-6	[2]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>2</sub>	[2]
Molecular Weight	168.23 g/mol	[2][3]
Appearance	White to off-white powder or solid	[1]
Melting Point	36-38 °C	[4]
Boiling Point	245 °C	[4]
Density	1.059 g/mL at 25 °C	[4]
Optical Rotation	[α] <sup>20</sup> /D = -32° to -38° (c=0.5 in CHCl <sub>3</sub> )	[1]
Purity	≥ 98% (GC)	[1]

## Spectroscopic Data

The structural elucidation of **(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone** is supported by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed interpreted spectrum is not readily available, typical chemical shifts for similar pinane structures can be inferred. The proton NMR (<sup>1</sup>H NMR) spectrum is expected to show characteristic signals for the methyl groups, the methylene protons of the bicyclic system, and the proton attached to the carbon bearing the hydroxyl group. The carbon-13 NMR (<sup>13</sup>C NMR) spectrum would similarly display distinct signals for each of the ten carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.

## Infrared (IR) Spectroscopy

The IR spectrum of **(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone** would exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band is expected in

the region of 3500-3200  $\text{cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl group.[5] A sharp, strong absorption band around 1715  $\text{cm}^{-1}$  is characteristic of the C=O stretching vibration of the saturated ketone.[5] The C-O stretching vibration would appear in the 1260-1050  $\text{cm}^{-1}$  region.[5]

## Mass Spectrometry (MS)

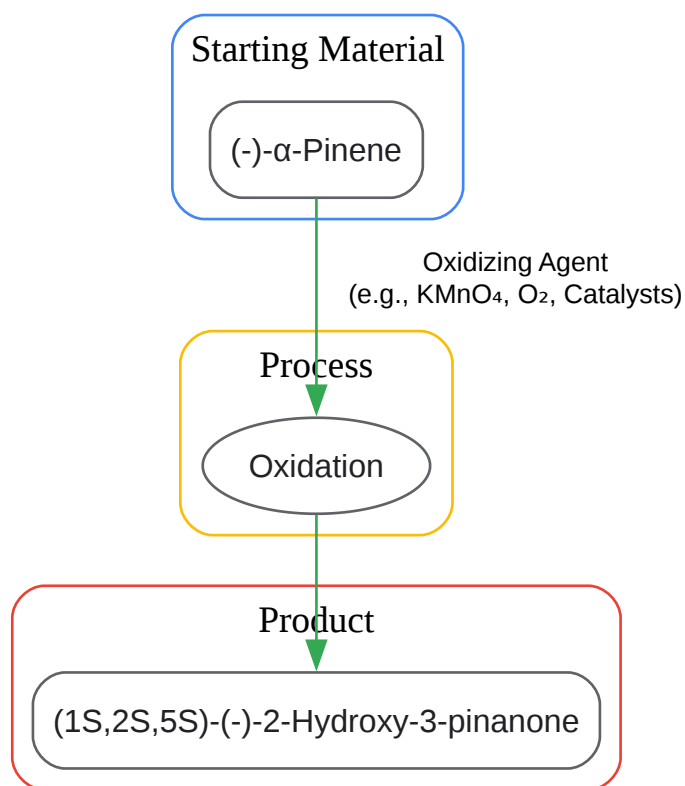
In a mass spectrum, **(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  168. The fragmentation pattern would likely involve the loss of small molecules and characteristic cleavages of the bicyclic ring system. Common fragmentation pathways for similar cyclic ketones and alcohols include alpha-cleavage adjacent to the carbonyl group and the loss of a water molecule ( $\text{M}-18$ ) from the molecular ion.[6][7]

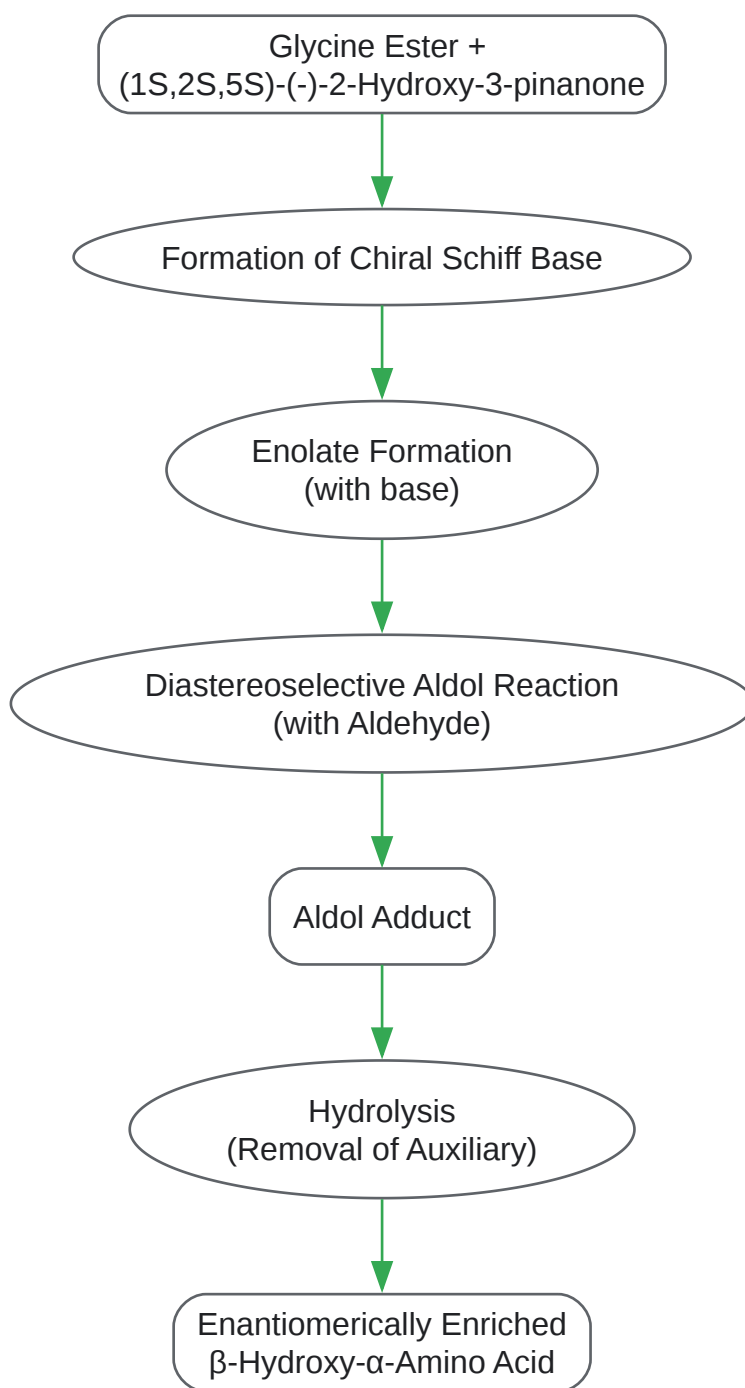
## Synthesis and Reactions

**(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone** can be synthesized from naturally occurring  $\alpha$ -pinene. [4] The process generally involves the oxidation of  $\alpha$ -pinene.

## General Synthesis Workflow from $\alpha$ -Pinene

The synthesis of 2-hydroxy-3-pinanone from  $\alpha$ -pinene typically involves an oxidation step. Various oxidizing agents and catalytic systems can be employed to achieve this transformation. The general workflow is depicted below.





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- To cite this document: BenchChem. [An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014815#1s-2s-5s-2-hydroxy-3-pinane-cas-number-1845-25-6]

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